molecular formula C7H3F3INO2 B14806424 2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde

2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde

Cat. No.: B14806424
M. Wt: 317.00 g/mol
InChI Key: FHOQLVSUADIGJF-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3F3INO2 and a molecular weight of 317.0038996 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an isonicotinaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde typically involves the iodination of 5-(trifluoromethoxy)isonicotinaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-Iodo-5-(trifluoromethoxy)isonicotinic acid.

    Reduction: Formation of 2-Iodo-5-(trifluoromethoxy)isonicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethoxy and iodine substituents on biological activity. It is also investigated for its potential use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethoxy group and iodine atom may influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethoxy)isonicotinonitrile
  • 2-Iodo-5-(trifluoromethyl)isonicotinaldehyde

Comparison: Compared to similar compounds, 2-Iodo-5-(trifluoromethoxy)isonicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

2-iodo-5-(trifluoromethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)14-5-2-12-6(11)1-4(5)3-13/h1-3H

InChI Key

FHOQLVSUADIGJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)OC(F)(F)F)C=O

Origin of Product

United States

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